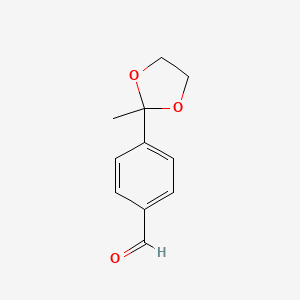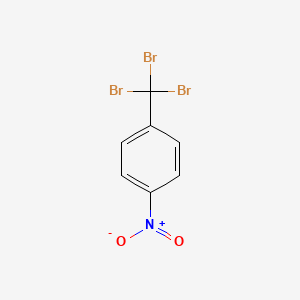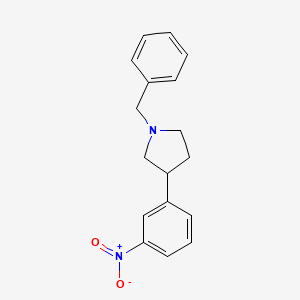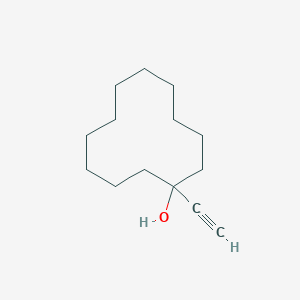![molecular formula C15H19NO2 B3047880 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane CAS No. 147011-43-6](/img/structure/B3047880.png)
10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane
Vue d'ensemble
Description
10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane, also known as PDADU, is a chemical compound that has been widely studied for its potential applications in scientific research. PDADU belongs to the family of spirocyclic compounds, which are known for their unique structural and biological properties.
Mécanisme D'action
The exact mechanism of action of 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane is not fully understood, but it is believed to act on multiple targets in the body. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which may contribute to its neuroprotective effects. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its antitumor properties.
Effets Biochimiques Et Physiologiques
10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been shown to have a variety of biochemical and physiological effects. In animal studies, 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been shown to improve cognitive function and memory retention. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has also been shown to have antioxidant properties and may help protect against oxidative stress. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been shown to have antitumor effects in vitro and in vivo, although the exact mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has several advantages for lab experiments, including its low toxicity and high stability. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane is also relatively easy to synthesize, making it a cost-effective option for research. However, 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has some limitations, including its low solubility in water and its tendency to form aggregates at high concentrations.
Orientations Futures
There are several future directions for research on 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane. One area of research is the development of 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane derivatives with improved pharmacological properties. Another area of research is the investigation of the potential of 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane and its potential applications in cancer therapy.
Applications De Recherche Scientifique
10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and biochemistry. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has also been studied for its potential as an antitumor agent and may have applications in cancer therapy.
Propriétés
IUPAC Name |
10-benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-4-13(5-3-1)10-16-11-14(6-7-14)15(12-16)17-8-9-18-15/h1-5H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIKXZCJZUVNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC23OCCO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433151 | |
| Record name | 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane | |
CAS RN |
147011-43-6 | |
| Record name | 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



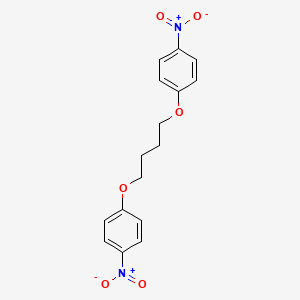
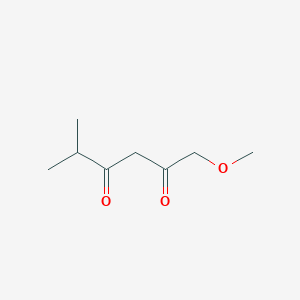

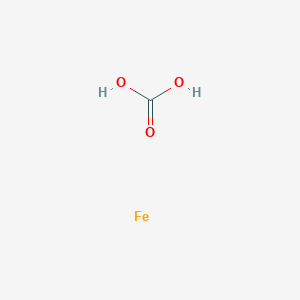


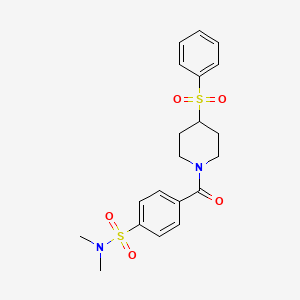
![N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/no-structure.png)

